molecular formula C24H20N4O3 B5392034 N'~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE

N'~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE

Cat. No.: B5392034
M. Wt: 412.4 g/mol
InChI Key: FDWVSTSXZUOORL-QFEZKATASA-N
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Description

N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-17-11-12-19(13-23(17)28(30)31)24(29)26-25-14-20-16-27(15-18-7-3-2-4-8-18)22-10-6-5-9-21(20)22/h2-14,16H,15H2,1H3,(H,26,29)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWVSTSXZUOORL-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE typically involves a multi-step process. One common method is the Fischer indolisation, which is a well-known reaction for synthesizing indole derivatives . This process involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. Subsequent steps may include N-alkylation and other modifications to introduce the benzyl and nitrobenzohydrazide groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE can be compared with other indole derivatives, such as:

The uniqueness of N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE lies in its specific structural features, such as the benzyl and nitrobenzohydrazide groups, which confer distinct biological activities and potential therapeutic applications.

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